Opipramol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTOEESOSYKJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
315-72-0 (Parent) | |
| Record name | Opipramol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045752 | |
| Record name | Opipramol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909-39-7 | |
| Record name | Opipramol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opipramol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(5H-dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[3-(5H-Dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OPIPRAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49OBI656M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms and Molecular Targets of Opipramol Dihydrochloride
Primary Receptor Interactions: Sigma Receptor Agonism
The principal mechanism of action for opipramol (B22078) dihydrochloride (B599025) is its function as a high-affinity agonist at sigma receptors, with a pronounced preference for the sigma-1 (σ₁) subtype over the sigma-2 (σ₂) subtype. wikidoc.orgindianmentalhealth.com Sigma receptors are unique intracellular proteins, primarily located in the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). nih.govmdpi.comwikipedia.org Their activation influences a variety of cellular functions, including the modulation of neurotransmitter release, ion channel activity, and intracellular calcium signaling. patsnap.comindianmentalhealth.com The agonistic activity of opipramol at these receptors is considered central to its therapeutic benefits in anxiety and depression. wikipedia.orgiiab.me
Sigma-1 Receptor Engagement by Opipramol Dihydrochloride
Research has consistently demonstrated that opipramol binds to sigma-1 receptors with high affinity. nih.govwikipedia.org One study highlighted that opipramol exhibited one of the highest affinities for the guinea pig sigma-1 receptor among a range of tested sigma-1 receptor ligands. wikipedia.orgiiab.me This strong binding affinity underscores the significance of the sigma-1 receptor as a primary molecular target for opipramol. As an agonist, opipramol activates the receptor, triggering downstream signaling pathways that are believed to mediate its anxiolytic and mood-stabilizing effects. patsnap.compatsnap.com
Table 1: Binding Affinity of Opipramol Dihydrochloride for Sigma-1 Receptors
| Ligand | Receptor | Species | Binding Affinity (Ki, nM) |
| Opipramol | Sigma-1 | Guinea pig | 0.2-0.3 wikipedia.orgiiab.me |
This table presents the high binding affinity of opipramol for the sigma-1 receptor as demonstrated in a comparative study.
Upon activation by an agonist like opipramol, the sigma-1 receptor can translocate from the endoplasmic reticulum to other cellular compartments, including peripheral areas of the cell membrane. wikidoc.orgindianmentalhealth.comwikipedia.org This translocation allows the sigma-1 receptor to interact with and modulate the function of various neurotransmitter systems. patsnap.com It is understood that this process can influence the release of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506), which are crucial in the regulation of mood and anxiety. patsnap.comsterispharma.com While opipramol does not directly inhibit the reuptake of serotonin or norepinephrine (B1679862), its modulation of their release via sigma-1 receptor agonism contributes to its therapeutic action. patsnap.com
The sigma-1 receptor also functions as a molecular chaperone, a protein that assists in the proper folding and stabilization of other proteins. nih.govresearchgate.net This chaperone activity is crucial for maintaining cellular homeostasis, particularly under conditions of stress. nih.gov Opipramol, by acting as a sigma-1 receptor agonist, can influence this chaperone function, which in turn can modulate the activity of various ion channels and signaling proteins. indianmentalhealth.comnih.gov
A key function of the sigma-1 receptor is its role in regulating intracellular calcium (Ca²⁺) signaling. wikidoc.orgindianmentalhealth.comwikipedia.org It acts as a sensor and modulator of calcium mobilization, particularly from the endoplasmic reticulum. wikidoc.orgindianmentalhealth.com Agonist binding to the sigma-1 receptor can potentiate the mobilization of intracellular calcium. wikidoc.orgwikipedia.org This modulation of calcium homeostasis is a critical aspect of its mechanism, as calcium signaling is fundamental to numerous neuronal processes, including neurotransmitter release and synaptic plasticity. nih.govnih.gov
The sigma-1 receptor's influence on calcium signaling is partly mediated through its interaction with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors. nih.gov IP₃ receptors are channels located on the endoplasmic reticulum that release calcium into the cytoplasm upon binding to IP₃. nih.gov The sigma-1 receptor can physically associate with and modulate the activity of IP₃ receptors, thereby controlling calcium release from intracellular stores. nih.gov By acting as a chaperone for IP₃ receptors, the sigma-1 receptor, when activated by opipramol, can fine-tune calcium signaling pathways, which is integral to its neuropharmacological effects. nih.govnih.gov
Sigma-1 Receptor Chaperone Function and Ion Channel Modulation
Modulation of Acid-Sensing Ion Channels
Acid-sensing ion channels (ASICs) are neuronal ion channels activated by decreases in extracellular pH, a condition associated with various physiological and pathological states like synaptic signaling, inflammation, and ischemia. nih.gov Opipramol's influence on these channels is not direct but is mediated through its potent activity at sigma-1 receptors. The sigma-1 receptor, an intracellular chaperone protein, can physically interact with and modulate the function of various ion channels, including ASICs. semanticscholar.org
Research has demonstrated that activation of sigma-1 receptors leads to the inhibition of ASIC1a, a key subunit of these channels. core.ac.uk In studies using rat cortical neurons, the application of sigma-1 receptor agonists, including opipramol, was shown to reversibly decrease acid-induced elevations in intracellular calcium and membrane currents that are triggered by ASIC activation. semanticscholar.orgcore.ac.uk This chaperone activity of the sigma-1 receptor is thought to inhibit ASICs, a mechanism that may contribute to the anxiolytic properties of sigma-1 receptor ligands. semanticscholar.org
Sigma-2 Receptor Interaction by Opipramol Dihydrochloride
In addition to its high affinity for the sigma-1 subtype, opipramol also binds to and interacts with sigma-2 receptors, contributing to its unique pharmacological signature. nih.govresearchgate.net
Opipramol acts as an agonist at both sigma-1 and sigma-2 receptors. nih.govscientificlabs.co.uk However, its binding affinity for the sigma-2 subtype is notably lower than its affinity for the sigma-1 receptor. wikipedia.orgwikidoc.orgnih.gov While it is among the highest-affinity ligands for the sigma-1 receptor, its interaction with the sigma-2 site is more moderate, yet still significant. wikipedia.orgresearchgate.net This dual agonism at both sigma receptor subtypes is a distinguishing feature of opipramol's mechanism.
A significant finding related to opipramol's long-term effects is the differential regulation of sigma receptor subtypes. Following sub-chronic (prolonged) treatment with opipramol, sigma-2 receptors are observed to be significantly downregulated, meaning their density is reduced. wikipedia.orgwikidoc.orgnih.gov In contrast, the density of sigma-1 receptors is not affected by the same treatment regimen. wikipedia.orgnih.gov This selective downregulation of sigma-2 sites is a specific effect not observed with other antidepressants like imipramine (B1671792) or citalopram (B1669093) under similar conditions, and it is suggested that this effect may be involved in the anxiolytic properties of opipramol. nih.gov
Lower Affinity Binding and Agonism at Sigma-2 Receptors
Secondary Receptor Interactions of Opipramol Dihydrochloride
Opipramol is a potent antagonist of the histamine (B1213489) H1 receptor, binding to it with high affinity. wikipedia.orgnih.govncats.io This action is separate from its sigma receptor agonism and is responsible for the sedative effects often observed with the compound. wikipedia.orgpatsnap.com
Opipramol also functions as an antagonist at dopamine D2 receptors. scbt.comgenome.jp However, its affinity for this receptor is low to moderate. wikipedia.orgnih.gov The affinity of opipramol for the D2 receptor is substantially lower—reported to be 3 to 600 times lower—than its affinity for the sigma-1 receptor. wiley.com This D2 receptor blockade is a recognized mechanism for antipsychotic agents and can influence dopaminergic neurotransmission. patsnap.comscbt.com
Research Data on Receptor Binding Affinities
The following table summarizes the binding affinity of opipramol for various receptors, expressed as the inhibition constant (Ki). A lower Ki value indicates a stronger binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Type of Interaction |
| Sigma-1 (σ₁) | 0.2-0.3 | Agonist |
| Sigma-2 (σ₂) | 50 | Agonist |
| Histamine H1 | 10 | Antagonist |
| Dopamine D2 | 190 | Antagonist |
| Data sourced from research on guinea pig and rat brain tissue. wikipedia.org |
Muscarinic Acetylcholine (B1216132) Receptor Interactions (Low Affinity)
Opipramol dihydrochloride demonstrates a very low affinity for muscarinic acetylcholine receptors. wikipedia.orgmental-health-matters.org This characteristic is a significant point of differentiation from many older tricyclic antidepressants, which often have potent anticholinergic effects due to their strong binding to these receptors. The low affinity of opipramol for muscarinic receptors means it has virtually no anticholinergic effects, which are responsible for side effects such as dry mouth, blurred vision, and constipation. wikipedia.orgmental-health-matters.org
Differentiation from Monoamine Reuptake Inhibition
A defining feature of opipramol dihydrochloride's pharmacology is its lack of significant activity as a monoamine reuptake inhibitor. affygility.comnih.govncats.iopsychiatria-danubina.com This sets it apart from the majority of tricyclic antidepressants. nih.gov
Absence of Serotonin Reuptake Inhibition by Opipramol Dihydrochloride
Clinical and preclinical data consistently show that opipramol dihydrochloride does not inhibit the neuronal reuptake of serotonin. affygility.comnih.govncats.io Unlike selective serotonin reuptake inhibitors (SSRIs) or traditional TCAs, opipramol does not primarily function by increasing the synaptic concentration of serotonin through transporter blockade. patsnap.com
Absence of Norepinephrine Reuptake Inhibition by Opipramol Dihydrochloride
Similarly, opipramol dihydrochloride does not inhibit the reuptake of norepinephrine. affygility.comnih.govncats.io This lack of effect on the norepinephrine transporter further underscores its unique mechanism of action compared to other tricyclic compounds. wiley.com
Neurochemical Effects of Opipramol Dihydrochloride in Preclinical Models
Preclinical studies have been instrumental in elucidating the neurochemical effects of opipramol dihydrochloride, particularly its influence on dopaminergic systems.
Dopamine Metabolism and Release Alterations in Striatal and Cortical Regions
In preclinical rat models, opipramol has been shown to potently increase the metabolism of dopamine in the striatum and cortical regions, including the olfactory tubercle and pyriform cortex. researchgate.netnih.gov This is evidenced by increased levels of dopamine metabolites. Furthermore, studies in mice have demonstrated that opipramol increases the release of dopamine from the striatum. nih.gov A dose of 10 mg/kg has been shown to increase dopamine overflow and metabolism. nih.gov Interestingly, the irreversible inactivation of dopamine receptors did not prevent opipramol-induced increases in dopamine metabolites in the striatum, suggesting that the activation of sigma receptors plays a predominant role in these dopaminergic effects. nih.gov
Receptor Binding Affinity of Opipramol
The following table summarizes the binding affinity of opipramol for various receptors. The affinity is expressed as the Ki value (nM), where a smaller value indicates a stronger binding affinity.
| Receptor | Binding Affinity (Ki, nM) |
| Sigma-1 | 0.2-0.3 wikipedia.org |
| Sigma-2 | Lower than Sigma-1 nih.gov |
| Serotonin 5-HT2 | Low to moderate affinity affygility.comresearchgate.netncats.io |
| Dopamine D2 | Low to moderate affinity affygility.comresearchgate.netncats.io |
| Muscarinic Acetylcholine | Very low affinity wikipedia.orgmental-health-matters.org |
Modulation of Serotonergic Neurotransmission
Opipramol dihydrochloride's interaction with the serotonergic system is a notable aspect of its pharmacological profile, distinguishing it from typical tricyclic antidepressants (TCAs). Unlike many TCAs that primarily function by inhibiting the reuptake of serotonin and norepinephrine, opipramol has a minimal impact on the reuptake of these monoamines. patsnap.comresearchgate.netthieme-connect.com Instead, its influence on serotonergic neurotransmission is primarily achieved through its activity at specific serotonin receptors.
Research indicates that opipramol acts as a low to moderate affinity antagonist of serotonin 5-HT2 receptors. patsnap.comresearchgate.netpatsnap.comwikipedia.orgmdpi.comwikidoc.orgncats.iofml-dubai.comnih.gov Specifically, it has been identified as a potent antagonist of the 5-HT2A and 5-HT2C serotonin receptors. mentesabiertaspsicologia.com By blocking these receptors, opipramol may increase the availability of serotonin in certain brain regions, which is thought to contribute to its anxiolytic and mood-stabilizing effects. patsnap.commentesabiertaspsicologia.com This modulation of serotonin receptor activity, rather than reuptake inhibition, presents a unique mechanism of action within the realm of psychotropic drugs. mentesabiertaspsicologia.com
Binding Affinities of Opipramol for Serotonin Receptors
| Receptor | Binding Affinity (Ki, nM) | Species |
| 5-HT2A | 120 | Rat |
| 5-HT1A | >10,000 | Rat |
Source: Data compiled from scientific literature. wikipedia.org
Preclinical Pharmacodynamics and Mechanistic Studies of Opipramol Dihydrochloride
Receptor Binding Kinetics and Selectivity Profiling
Opipramol's interaction with various receptors has been characterized through extensive preclinical research, highlighting its unique binding profile that distinguishes it from other psychotropic agents. It is recognized primarily as a high-affinity sigma receptor agonist. indianmentalhealth.comwikipedia.org
In vitro studies using radioligand binding assays have been crucial in elucidating the affinity of opipramol (B22078) for different neuronal receptors. These assays have consistently demonstrated that opipramol binds with high affinity to sigma receptors, particularly the σ1 subtype, and with a somewhat lower affinity to the σ2 subtype. indianmentalhealth.comcaymanchem.com One study using guinea pig brain membrane preparations reported an IC50 value of 7 nM for σ1 receptors and 56 nM for σ2 receptors. caymanchem.com
Further research utilizing [3H]Opipramol on rat brain membranes identified saturable binding with an apparent dissociation constant (KD) of 4 nM and a maximum binding capacity (Bmax) of 3 pmol/mg of protein. nih.gov This binding was further differentiated into two components: a haloperidol-sensitive component, corresponding to sigma receptors, and a haloperidol-resistant component. nih.gov The haloperidol-sensitive component showed a Ki value for haloperidol (B65202) of 1 nM and a Bmax of 1 pmol/mg of protein. nih.gov
Opipramol also interacts with other neurotransmitter receptors, though generally with lower to moderate affinity. indianmentalhealth.comwikidoc.org It acts as an antagonist at histamine (B1213489) H1, dopamine (B1211576) D2, and serotonin (B10506) 5-HT2A receptors. wikipedia.orgcambridge.org Notably, it has very low affinity for muscarinic acetylcholine (B1216132) receptors, which accounts for its virtual lack of anticholinergic effects. wikipedia.org It also does not significantly inhibit the reuptake of monoamines like serotonin or norepinephrine (B1679862), with IC50 values for both being greater than 10,000 nM. mdpi.comcaymanchem.com
| Receptor/Site | Affinity (Ki or IC50, nM) | Species/Preparation | Reference |
|---|---|---|---|
| σ1 Receptor | 0.2-0.3 (Ki) | Guinea Pig | wikipedia.org |
| σ1 Receptor | 7 (IC50) | Guinea Pig Brain Membranes | caymanchem.com |
| σ2 Receptor | 56 (IC50) | Guinea Pig Brain Membranes | caymanchem.com |
| Histamine H1 Receptor | 12 (IC50) | Guinea Pig Brain Membranes | caymanchem.com |
| Dopamine D2 Receptor | 120 (IC50) | Guinea Pig Brain Membranes | caymanchem.com |
| Serotonin 5-HT2 Receptor | 120 (IC50) | Guinea Pig Brain Membranes | caymanchem.com |
| α1-Adrenergic Receptor | 200 (IC50) | Guinea Pig Brain Membranes | caymanchem.com |
| Serotonin Transporter (SERT) | >10,000 (IC50) | - | caymanchem.com |
| Norepinephrine Transporter (NET) | >10,000 (IC50) | - | caymanchem.com |
When compared with other known sigma ligands, opipramol demonstrates a particularly high affinity for the σ1 receptor. One study highlighted that among a range of σ1 receptor ligands, including haloperidol, pentazocine, (+)-3-PPP, ditolylguanidine, and dextromethorphan, opipramol displayed the highest affinity for the guinea pig σ1 receptor (Ki = 0.2–0.3 nM), with an affinity approximately equipotent to haloperidol. wikipedia.org Another study reported a Ki value of 50 nM for sigma sites labeled by 3H-3-PPP. nih.gov This potent interaction with sigma receptors is considered a key element of its therapeutic effects. indianmentalhealth.comwikipedia.org
| Compound | Affinity for σ1 Receptor (Ki, nM) | Reference |
|---|---|---|
| Opipramol | 0.2-0.3 | wikipedia.org |
| Haloperidol | ~0.2-0.3 (equipotent with Opipramol) | wikipedia.org |
| Pentazocine | Lower than Opipramol | wikipedia.org |
| (+)-3-PPP | Lower than Opipramol | wikipedia.org |
| Ditolylguanidine | Lower than Opipramol | wikipedia.org |
| Dextromethorphan | Lower than Opipramol | wikipedia.org |
In Vitro Radioligand Binding Assays
Anxiolytic-like Properties of Opipramol Dihydrochloride (B599025) in Animal Behavioral Paradigms
The anxiolytic potential of opipramol has been demonstrated in various animal models. In rats, opipramol showed anxiolytic-like effects in the elevated plus-maze (EPM) test and the social exploration test at oral doses of 1 to 2.5 mg/kg. mdpi.comresearchgate.net In the social exploration test, anxiolytic activity was observed over a dose range of 0.01-10 mg/kg. caymanchem.comresearchgate.net In mice, the efficacy of opipramol was confirmed in the half-elevated platform test and the stress-induced hyperthermia test at a dose of 3 mg/kg. mdpi.com These effects are observed at doses that are also necessary to occupy sigma binding sites, suggesting that the anxiolytic properties are mediated by its interaction with these receptors. nih.gov
Antidepressant-like Effects of Opipramol Dihydrochloride in Animal Behavioral Paradigms
In addition to its anxiolytic properties, opipramol exhibits antidepressant-like effects in preclinical models, although typically at higher doses than those required for anxiolysis. nih.gov In the rat forced swim test, a standard model for assessing antidepressant activity, opipramol was shown to decrease immobility time when administered at a dose of 10 mg/kg, an effect indicative of antidepressant potential. caymanchem.com Doses for "antidepressant-like" effects are generally noted to be in the 10-20 mg/kg range. nih.govresearchgate.net
Biphasic Pharmacological Actions of Opipramol Dihydrochloride
Opipramol is described as having a biphasic pharmacological action. indianmentalhealth.comwikipedia.orgwikidoc.org This involves an initial, prompt improvement in tension, anxiety, and insomnia, which is followed by a subsequent mood-elevating (thymoleptic) component. wikipedia.orgwikidoc.org The initial sedative and anxiolytic effects are likely attributable to its antagonist properties at histamine H1 receptors. wikipedia.orgpatsnap.com The later antidepressant effect is thought to be mediated by its primary mechanism as a sigma receptor agonist. indianmentalhealth.comwikipedia.org Furthermore, studies have shown that sub-chronic treatment with opipramol leads to a significant downregulation of σ2 receptors, while σ1 receptors are not affected. indianmentalhealth.comwikipedia.orgwikidoc.org
Investigation of Opipramol Dihydrochloride's Potential in Specific Preclinical Models
The unique mechanism of opipramol has prompted investigations into its potential for other conditions beyond anxiety and depression. In a rat model of cocaine self-administration, opipramol treatment was found to attenuate cocaine-seeking behavior. wiley.comtargetmol.com The study showed that opipramol decreased active lever presses during the extinction phase and significantly reduced cocaine-primed reinstatement of drug-seeking in a majority of the treated animals. wiley.com This effect was associated with a decrease in σ-1R and Rac1 mRNA expression in the nucleus accumbens. wiley.com Additionally, opipramol has been reported to exert neuroprotective effects in animal models of ischemia. researchgate.netresearchgate.net
Neuroprotective Effects in Ischemia Models
Animal studies have suggested a potential role for opipramol as a neuroprotective agent in the context of ischemia. psychiatria-danubina.com As a potent sigma ligand, it is theorized that opipramol could be beneficial in neurological conditions involving ischemic events. psychiatria-danubina.com The neuroprotective actions of sigma-1 receptor agonists are supported by broader research, which has shown these agents to be effective in preventing infarction in animal models of middle cerebral artery occlusion. nih.gov These effects are thought to be mediated, at least in part, by the regulation of intracellular calcium signaling and the modulation of NMDA receptor-evoked nitric oxide production. nih.gov In vitro studies have further demonstrated that sigma-1 receptor agonists can protect various neuronal cell types from cell death induced by stressors such as oxidative stress and glucose deprivation. nih.gov
Anti-epileptic Effects in Caffeine-induced Seizure Models
Preclinical investigations have explored the anti-epileptic potential of opipramol, particularly in models of caffeine-induced seizures. One study aimed to evaluate the effects of opipramol, a sigma receptor agonist, against seizures induced by high doses of caffeine (B1668208) in mice. researchgate.net The findings indicated that opipramol attenuated the seizures produced by caffeine. researchgate.net
In this model, opipramol at a dose of 50 mg/kg, similar to the positive control diazepam, significantly increased the latency to clonic seizures compared to the vehicle-treated group. researchgate.net Furthermore, opipramol at doses of 20 and 50 mg/kg increased the latency to tonic-clonic seizures. researchgate.net The study also suggested a synergistic effect when opipramol was combined with a ryanodine (B192298) receptor antagonist, dantrolene, in increasing the latency of clonic seizures. researchgate.net These results imply that the activation of sigma receptors by opipramol may contribute to its anticonvulsant properties in this specific seizure model. researchgate.net It is important to note that caffeine itself, at high doses, is known to induce seizures. mdpi.com
| Treatment Group | Effect on Caffeine-Induced Seizures |
| Opipramol (50 mg/kg) | Increased latency to clonic seizure |
| Opipramol (20 and 50 mg/kg) | Increased latency to tonic-clonic seizures |
| Opipramol (20 mg/kg) + Dantrolene | Increased latency of clonic seizure |
Modulation of Cocaine-seeking Behavior
The role of opipramol in modulating cocaine-seeking behavior has been investigated in rat models of self-administration. nih.govresearchgate.net Chronic treatment with opipramol has been shown to attenuate this behavior. nih.govresearchgate.netwiley.com The effect of opipramol appears to be biphasic, reducing cocaine-seeking during the withdrawal phase and significantly decreasing cocaine-primed reinstatement in a majority of the treated animals, termed 'responders'. nih.govresearchgate.net
Mechanistically, all opipramol-treated rats showed a decrease in sigma-1 receptor mRNA expression in the nucleus accumbens (NAc). nih.govresearchgate.net Interestingly, the 'responders' also exhibited a significant reduction in the NAc mRNA expression of Rac1, a key regulator of actin cytoskeleton rearrangement. nih.govresearchgate.net This suggests that Rac1 may be a crucial factor in differentiating responders from non-responders. nih.govresearchgate.net Further supporting this, direct inhibition of Rac1 in the NAc core was found to decrease active lever presses in cocaine-trained rats. wiley.com These findings propose that chronic activation of the sigma-1 receptor by opipramol, through its interaction with Rac1, could be a novel approach to diminish drug-seeking behavior. nih.gov
A subsequent study explored the combination of opipramol with baclofen (B1667701), a GABAB receptor agonist, in a cocaine self-administration rat model. nih.govresearchgate.net This combination also led to a significant reduction in cocaine-seeking behavior during the extinction phase. nih.govresearchgate.net The addition of baclofen was particularly effective in reducing the relapse rate in rats that did not initially respond to opipramol alone. nih.govresearchgate.net This suggests a potential synergistic effect mediated by the interplay of GABAB receptors, sigma-1 receptors, and Rac1. nih.gov
| Treatment | Key Findings in Cocaine Self-Administration Model |
| Chronic Opipramol | Decreased cocaine-seeking behavior and reinstatement in 'responders'. nih.govresearchgate.net |
| Chronic Opipramol | Decreased sigma-1 receptor and Rac1 mRNA expression in the nucleus accumbens of 'responders'. nih.govresearchgate.net |
| Opipramol and Baclofen Combination | Significantly attenuated craving behavior and relapse rate. nih.govresearchgate.net |
| Opipramol and Baclofen Combination | Reduced relapse in opipramol non-responders. nih.govresearchgate.net |
Potential in Peptic Ulcer with Comorbid Depression Animal Models
Research in animal models suggests a potential clinical application for opipramol in the context of peptic ulcers, especially when co-occurring with depression. psychiatria-danubina.comresearchgate.net A study investigating the effects of opipramol on indomethacin-induced gastric ulcers in rats found that opipramol exhibited significant antiulcer effects. nih.govresearchgate.netsigmaaldrich.com
In this study, opipramol, at all tested doses (25, 50, and 100 mg/kg), significantly reduced the incidence of indomethacin-induced ulcers compared to the control group. nih.govresearchgate.netsigmaaldrich.com The mechanism behind this gastroprotective effect appears to involve the modulation of oxidant and antioxidant systems. nih.govresearchgate.net Opipramol was found to significantly increase the levels of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and nitric oxide (NO) in the stomach tissue, all of which were depleted in the control group. nih.govresearchgate.netsigmaaldrich.com Conversely, opipramol significantly decreased the levels of myeloperoxidase (MPO), malondialdehyde (MDA), and catalase (CAT) in the stomach tissue. nih.govresearchgate.netsigmaaldrich.com These findings indicate that the antiulcer effect of opipramol may be attributed to the activation of beneficial antioxidant mechanisms and the inhibition of toxic oxidant processes. nih.gov
| Biomarker | Effect of Opipramol in Indomethacin-Induced Ulcer Model |
| Glutathione (GSH) | Significantly Increased nih.govresearchgate.netsigmaaldrich.com |
| Superoxide Dismutase (SOD) | Significantly Increased nih.govresearchgate.netsigmaaldrich.com |
| Nitric Oxide (NO) | Significantly Increased nih.govresearchgate.netsigmaaldrich.com |
| Myeloperoxidase (MPO) | Significantly Decreased nih.govresearchgate.netsigmaaldrich.com |
| Malondialdehyde (MDA) | Significantly Decreased nih.govresearchgate.netsigmaaldrich.com |
| Catalase (CAT) | Significantly Decreased nih.govresearchgate.netsigmaaldrich.com |
Antitussive Properties Mediated by Sigma-1 Agonism
The antitussive, or cough-suppressing, properties of opipramol are believed to be mediated through its action as a sigma-1 receptor agonist. While direct preclinical studies focusing solely on the antitussive effects of opipramol are not extensively detailed in the provided context, the role of sigma-1 receptor agonism in this area is recognized. Dextromethorphan, another compound with high affinity for sigma-1 receptors, is a well-known antitussive, and its actions are thought to be, in part, mediated through this receptor. wikipedia.org The agonism of sigma-1 receptors by opipramol suggests a similar mechanistic pathway for potential antitussive effects.
Preclinical Pharmacokinetics and Metabolism Research of Opipramol Dihydrochloride
Absorption and Distribution Studies in Animal Models
Following oral administration in animal models, opipramol (B22078) is absorbed from the gastrointestinal tract. Studies in rats indicate that the compound is absorbed and distributed throughout the body, including into the central nervous system. Research demonstrated that radiolabeled opipramol ([3H]Opipramol) binds saturably to rat brain membranes, confirming its ability to cross the blood-brain barrier and distribute into brain tissue. nih.gov
The distribution pattern of opipramol has been shown to be extensive. Analysis of postmortem tissues, which was found to be comparable to findings from animal studies, revealed a high uptake of opipramol in parenchymal tissues, leading to relatively low blood concentrations. nih.gov This suggests significant distribution from the plasma into various organs. Furthermore, experimental animal studies that indicated no harmful effects on embryonic development suggest that opipramol and its metabolites are distributed to the fetus. wikipedia.orgindianmentalhealth.comwikidoc.org
Metabolic Pathways of Opipramol Dihydrochloride (B599025)
Opipramol undergoes significant metabolism in preclinical species, primarily in the liver. In vitro studies using rat liver microsomes (RLM) have been instrumental in elucidating its metabolic fate, which involves both phase I and phase II enzymatic reactions. researchgate.net
The initial phase I metabolism of opipramol is primarily mediated by the cytochrome P450 (P450) superfamily of enzymes. researchgate.net Studies conducted with rat liver microsomes confirmed that P450 enzymes are responsible for the initial oxidative metabolism of the parent drug. researchgate.netresearchgate.net While the specific isozyme CYP2D6 is identified as the main enzyme for opipramol metabolism in humans, the preclinical studies in rat models confirm the essential role of the broader P450 system in its phase I biotransformation. indianmentalhealth.com
Preclinical research has identified several metabolites of opipramol. The primary phase I metabolic reaction is oxidation. researchgate.net One of the main metabolites identified is a deshydroxyethyl derivative of opipramol. nih.gov Studies comparing postmortem human brain tissue to animal study findings noted that the concentration of the deshydroxyethyl opipramol metabolite was considerably lower in the brain compared to other organs. nih.gov
In addition to phase I metabolites, phase II conjugates have also been characterized. Research using rat liver microsomes demonstrated that an oxidation product of opipramol can be further metabolized by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate, a previously unreported metabolite. researchgate.net Unlike some of its analogs, opipramol itself did not appear to be a direct substrate for UGTs without prior phase I activation. researchgate.net
Table 1: Identified Metabolites of Opipramol in Preclinical Studies
| Metabolite Name | Metabolic Pathway | Notes |
|---|---|---|
| Oxidation Product | Phase I (Cytochrome P450) | The initial product of biotransformation in rat liver microsomes. researchgate.net |
| Deshydroxyethyl opipramol | Phase I | A known metabolite found in various tissues. nih.gov |
Role of Cytochrome P450 Enzymes in Opipramol Dihydrochloride Metabolism
Elimination and Excretion Profiles in Animal Studies
Detailed information regarding the specific routes and percentages of opipramol elimination and excretion in animal models is limited in the available scientific literature. While human data suggests that approximately 70% of the drug is eliminated renally with the remainder excreted via feces, specific preclinical data confirming these exact proportions in animal species could not be definitively sourced. wikipedia.orgindianmentalhealth.com
Protein Binding Characteristics of Opipramol Dihydrochloride in Plasma
Opipramol exhibits high binding to plasma proteins in preclinical models. Studies in rats indicate that the plasma protein binding is approximately 91%. indianmentalhealth.comwikidoc.orgrxreasoner.com This high degree of binding means that a significant portion of the drug circulates in the bloodstream bound to proteins, with a smaller fraction being free (unbound) and available to distribute into tissues and exert its pharmacological effects. The volume of distribution in rats is reported to be approximately 10 L/kg, which, combined with high protein binding, is consistent with the observed extensive tissue distribution. indianmentalhealth.comwikidoc.orgrxreasoner.com
Table 2: Pharmacokinetic Parameters of Opipramol in Animal Models
| Parameter | Value | Species |
|---|---|---|
| Plasma Protein Binding | ~91% | Rat indianmentalhealth.comwikidoc.orgrxreasoner.com |
Chemical Synthesis, Structural Analysis, and Derivatization of Opipramol Dihydrochloride
Synthetic Routes and Methodologies for Opipramol (B22078) Dihydrochloride (B599025)
Opipramol dihydrochloride, chemically known as 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]-1-(2-hydroxyethyl)piperazine dihydrochloride, is a tricyclic compound recognized for its therapeutic applications. researchgate.netnih.gov The synthesis of opipramol typically involves a multi-step process, with various methodologies developed to optimize yield and purity.
A common synthetic pathway begins with the N-alkylation of iminostilbene (B142622). ingentaconnect.comderpharmachemica.com This reaction often utilizes 1-bromo-3-chloropropane (B140262) as the alkylating agent. ingentaconnect.comgoogle.com To facilitate this step, a strong base like sodium amide in a non-aqueous medium can be employed to deprotonate the iminostilbene, forming an anion that subsequently undergoes N-alkylation. ingentaconnect.com However, to circumvent the challenges associated with using sodium amide, alternative methods have been developed. One such modification involves the use of a weaker base, such as potassium carbonate, in the presence of a phase-transfer agent like polyethylene (B3416737) glycol 6000 and a small quantity of water. ingentaconnect.comgoogle.comepo.org This approach allows for the reaction to proceed without the need for a strong base or anhydrous conditions. google.comepo.org Another method employs weak bases like sodium or potassium hydrogen phosphate (B84403) or acetate (B1210297) salts in the presence of a phase transfer agent. google.com
The intermediate product of this alkylation is N-(3-halopropyl)iminostilbene, which is a mixture of N-(3-chloropropyl)iminostilbene and N-(3-bromopropyl)iminostilbene. derpharmachemica.comgoogle.com This intermediate is then condensed with N-(2-hydroxyethyl)piperazine to form the opipramol base. ingentaconnect.comderpharmachemica.comgoogle.com This condensation reaction is typically carried out in a solvent such as toluene (B28343) and can be performed without the addition of another base. google.comepo.org
Finally, the synthesized opipramol base is converted to its dihydrochloride salt by treatment with hydrochloric acid. google.comepo.org This is a standard procedure to enhance the stability and water solubility of the final compound. The resulting Opipramol dihydrochloride can then be purified to a high degree, often exceeding 99% purity as determined by High-Performance Liquid Chromatography (HPLC). google.comepo.org
Structure-Activity Relationship (SAR) Studies of Opipramol Dihydrochloride Analogs
While specific, detailed public-domain Structure-Activity Relationship (SAR) studies focusing exclusively on a wide range of opipramol analogs are not extensively documented in the provided search results, the core structure of opipramol and its classification as a tricyclic compound provide a basis for understanding its general SAR. nih.gov Opipramol is structurally similar to imipramine (B1671792), yet it does not inhibit the neuronal reuptake of norepinephrine (B1679862) or serotonin (B10506), a hallmark of typical tricyclic antidepressants. nih.gov Its primary mechanism of action is as a potent sigma receptor agonist. pharmaffiliates.comwikipedia.org
The key structural features of opipramol likely contributing to its activity include:
The Tricyclic Dibenz[b,f]azepine (Iminostilbene) Nucleus: This rigid, bulky ring system is a common feature in many centrally acting drugs and is crucial for receptor interaction.
The Propyl Linker: The three-carbon chain connecting the tricyclic system to the piperazine (B1678402) ring provides optimal spacing and flexibility for the molecule to adopt a favorable conformation for binding to its target receptors.
The Piperazine Ring: This heterocyclic moiety is a common pharmacophore in many psychoactive compounds. The basic nitrogen atoms of the piperazine ring are protonated in the dihydrochloride salt. researchgate.net
The N-(2-hydroxyethyl) Substituent: The hydroxyethyl (B10761427) group on the piperazine ring can influence the polarity, solubility, and metabolic profile of the molecule. It may also participate in hydrogen bonding interactions with the receptor.
Studies on impurities and related compounds can indirectly inform SAR. For instance, the synthesis and pharmacological screening of impurities identified during the manufacturing of opipramol have shown that some of these related structures possess anti-anxiety activity, suggesting that certain structural modifications retain pharmacological effects. derpharmachemica.com
Stereochemical Aspects of Opipramol Dihydrochloride
Opipramol dihydrochloride is an achiral molecule. nih.gov This means it does not have a stereocenter (a chiral carbon atom) and therefore does not exist as enantiomers or diastereomers. The molecule possesses a plane of symmetry. The crystal structure of opipramol dihydrochloride reveals that the piperazine ring adopts a chair conformation. researchgate.net Protonation occurs at both nitrogen atoms of the piperazine unit. researchgate.net The tricyclic iminostilbene ring system has a defined conformation that is between a tub-chair and a boat conformation. researchgate.net
Impurity Profiling and Chemical Structure Determination of Related Compounds
The identification and characterization of impurities in pharmaceutical substances like opipramol are critical for ensuring safety and quality. ingentaconnect.comnih.gov Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. ingentaconnect.com
Chromatographic Isolation of Impurities
Various chromatographic techniques are employed to isolate and quantify impurities in opipramol. Preparative Thin-Layer Chromatography (TLC) has been used to separate impurities from the crude technical product. ingentaconnect.com In this method, a suitable solvent system is used to achieve separation on silica (B1680970) gel plates. ingentaconnect.com
High-Performance Liquid Chromatography (HPLC) is another powerful tool for impurity profiling. ingentaconnect.comresearchgate.net Different mobile phases, such as acetonitrile-buffer mixtures or pure acetonitrile (B52724), can be used to achieve separation of opipramol from its potential impurities. ingentaconnect.com The retention times of the impurities relative to opipramol can be determined, allowing for their identification and quantification. ingentaconnect.comresearchgate.net High-Performance Thin-Layer Chromatography (HPTLC) has also been developed and validated for the determination of opipramol hydrochloride and for stability studies. researchgate.netwisdomlib.org
A study on the impurities of opipramol identified several related compounds, including starting materials like iminostilbene, and intermediates such as N-(bromopropyl)iminostilbene and N-(chloropropyl)iminostilbene. ingentaconnect.com By-products like allyldibenzoazepine and hydroxypropyldibenzoazepine were also identified. ingentaconnect.com
Spectroscopic Characterization of Impurity Structures (e.g., NMR, MS, FTIR, X-ray Crystallography)
Once isolated, the chemical structures of the impurities are elucidated using a combination of spectroscopic techniques. ingentaconnect.comnih.govingentaconnect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the number and types of protons in the molecule, providing valuable information about the molecular framework. ingentaconnect.comnih.gov
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structure determination. ingentaconnect.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation. ingentaconnect.comnih.govnih.gov
X-ray Crystallography: In some cases, single-crystal X-ray crystallography can be used to determine the precise three-dimensional structure of an impurity, providing unambiguous structural confirmation. researchgate.netingentaconnect.comnih.gov
The structures of isolated impurities are often confirmed by comparison with commercially available standards or through independent synthesis. ingentaconnect.comnih.gov
Analytical Methodologies for Opipramol Dihydrochloride Research
Spectroscopic Quantification Methods
Spectrophotometry is a widely used technique for the quantitative analysis of chemical substances by measuring the amount of light absorbed by a sample. wisdomlib.org
UV-Spectrophotometry for Opipramol (B22078) Dihydrochloride (B599025) Determination
UV-Spectrophotometry is a common and economical method for the determination of opipramol dihydrochloride. wisdomlib.orgwisdomlib.org This technique utilizes the principle that every compound absorbs or transmits light over a specific wavelength range. wisdomlib.org For opipramol dihydrochloride, the analysis is typically performed in the ultraviolet (UV) range of the electromagnetic spectrum, specifically between 185-400 nm. wisdomlib.org
Several studies have developed and validated UV-spectrophotometric methods for the quantification of opipramol dihydrochloride. One such method determined the maximum absorbance (λmax) at 256 nm using methanol (B129727) as a solvent. jgtps.com This method demonstrated linearity over a concentration range of 5-30 μg/ml, with a high correlation coefficient (R² = 0.999), indicating a strong linear relationship between absorbance and concentration. jgtps.com The mean recovery was found to be 99.85%, signifying excellent accuracy. jgtps.com The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.24 μg/ml and 0.74 μg/ml, respectively. jgtps.com Another study identified a λmax of 254 nm for opipramol dihydrochloride. researchgate.net These methods provide a simple, rapid, and cost-effective approach for the routine analysis of opipramol dihydrochloride in both bulk drug and pharmaceutical formulations. jgtps.comresearchgate.net
Table 1: Parameters for UV-Spectrophotometric Analysis of Opipramol Dihydrochloride
| Parameter | Value (Study 1) | Value (Study 2) |
| λmax | 256 nm jgtps.com | 254 nm researchgate.net |
| Solvent | Methanol jgtps.com | Distilled Water researchgate.net |
| Concentration Range | 5-30 μg/ml jgtps.com | Not Specified |
| Correlation Coefficient (R²) | 0.999 jgtps.com | Not Specified |
| Mean Recovery | 99.85% jgtps.com | Not Specified |
| LOD | 0.24 μg/ml jgtps.com | Not Specified |
| LOQ | 0.74 μg/ml jgtps.com | Not Specified |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are powerful analytical methods that enable the separation, identification, and quantification of components within a mixture. wisdomlib.org High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are prominent chromatographic methods utilized for the analysis of opipramol dihydrochloride. wisdomlib.orgwisdomlib.org
High-Performance Liquid Chromatography (HPLC) for Opipramol Dihydrochloride
HPLC is a preferred method for the analysis of opipramol dihydrochloride due to its high reliability, repeatability, sensitivity, and rapid analysis times. wisdomlib.org It is widely used for the estimation of the drug in various pharmaceutical preparations. wisdomlib.orgwisdomlib.org
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed HPLC mode for opipramol dihydrochloride analysis. wisdomlib.orgwisdomlib.org In this technique, a nonpolar stationary phase and a polar mobile phase are used.
Several RP-HPLC methods have been developed and validated. One method utilized a Thermo C18 column (250 × 4.6 mm, 5 µm) with a mobile phase consisting of 10mM potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) in a 60:40 v/v ratio, adjusted to a pH of 2.5. jgtps.com The flow rate was maintained at 1.0 ml/min, and detection was carried out at 256 nm. jgtps.com This method showed a retention time of 3.5±0.2 minutes for opipramol dihydrochloride and was linear over a concentration range of 5-30 µg/ml with a correlation coefficient of 0.999. jgtps.com The LOD and LOQ were found to be 0.09 µg/ml and 0.3 µg/ml, respectively, demonstrating high sensitivity. jgtps.com The accuracy of this method was confirmed by recovery studies, which yielded results between 99.75% and 100.54%. jgtps.com
Another validated RP-HPLC method employed an Inertsil column (250 x 4.6mm, 5μm) with a mobile phase of acetonitrile and 10mM ammonium (B1175870) acetate (B1210297) (65:35% V/V) at a flow rate of 1.2mL/min. researchgate.net Detection was performed at 254 nm, and the retention time for opipramol hydrochloride was 5.572 min. researchgate.net This method was linear in the concentration range of 10-35 μg/mL with a correlation coefficient of 0.998. researchgate.net The mean recoveries were between 100.23% and 101.81%, with an LOD of 0.00842 μg/mL and an LOQ of 0.0255 μg/mL. researchgate.net
Table 2: Comparative Parameters of Developed RP-HPLC Methods for Opipramol Dihydrochloride
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Thermo C18 (250 × 4.6 mm, 5 µm) jgtps.com | Inertsil (250 x 4.6mm, 5μm) researchgate.net |
| Mobile Phase | 10mM KH₂PO₄ buffer : Acetonitrile (60:40 v/v), pH 2.5 jgtps.com | Acetonitrile : 10mM Ammonium Acetate (65:35% V/V) researchgate.net |
| Flow Rate | 1.0 ml/min jgtps.com | 1.2 mL/min researchgate.net |
| Detection Wavelength | 256 nm jgtps.com | 254 nm researchgate.net |
| Retention Time | 3.5 ± 0.2 min jgtps.com | 5.572 min researchgate.net |
| Linearity Range | 5-30 µg/ml jgtps.com | 10-35 μg/mL researchgate.net |
| Correlation Coefficient (R²) | 0.999 jgtps.com | 0.998 researchgate.net |
| LOD | 0.09 µg/ml jgtps.com | 0.00842 μg/mL researchgate.net |
| LOQ | 0.3 µg/ml jgtps.com | 0.0255 μg/mL researchgate.net |
| Accuracy (Recovery) | 99.75-100.54% jgtps.com | 100.23-101.81% researchgate.net |
Ultra-Fast Liquid Chromatography (UFLC) is an advanced form of HPLC that offers significantly reduced analysis times. A novel RP-UFLC method was developed to quantify opipramol in tablet formulations. researchgate.net This method utilized a Phenomenex Luna C8 Column (250×4.60mm, 5μ) and a mobile phase of potassium dihydrogen phosphate buffer (pH 2.4) and acetonitrile in a 60:40 V/V ratio. researchgate.netindiandrugsonline.org With a flow rate of 1.00 mL/min and detection at 253 nm, the retention time for opipramol was a rapid 2.72 minutes. researchgate.netresearchgate.net This demonstrates the efficiency of UFLC in expediting the analytical process. researchgate.net
Reversed-Phase HPLC Method Development
High-Performance Thin Layer Chromatography (HPTLC) for Opipramol Dihydrochloride
High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the analysis of opipramol dihydrochloride. wisdomlib.orgwisdomlib.org It is a sophisticated form of thin-layer chromatography that provides better separation efficiency and detection limits. grafiati.com
A stability-indicating HPTLC method has been developed and validated for the determination of this compound in bulk drug and tablet dosage forms. wjpr.netresearchgate.net The mobile phase for this method was a mixture of toluene (B28343) and methanol in a 7:3 (v/v) ratio, with UV detection at 256 nm. researchgate.netresearchgate.net The retention factor (Rf) for this compound was found to be 0.45 ± 0.006. wisdomlib.orgresearchgate.net This method demonstrated linearity in the concentration range of 100-600 ng/band. researchgate.net The developed HPTLC method was successfully applied to the analysis of the drug in pharmaceutical formulations, with a mean assay result of 99.56% ± 1.48%. researchgate.net The method was validated according to ICH guidelines for linearity, accuracy, precision, and robustness. researchgate.net
Table 3: HPTLC Method Parameters for this compound Analysis
| Parameter | Value |
| Mobile Phase | Toluene : Methanol (7:3, v/v) researchgate.netresearchgate.net |
| Detection Wavelength | 256 nm researchgate.netresearchgate.net |
| Retention Factor (Rf) | 0.45 ± 0.006 wisdomlib.orgresearchgate.net |
| Linearity Range | 100-600 ng/band researchgate.net |
| % Assay | 99.56 ± 1.48 researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Opipramol Dihydrochloride Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and sensitive analytical technique for the precise quantification of opipramol dihydrochloride in various biological matrices. This method combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.
In a typical LC-MS/MS method for opipramol analysis, the compound is first extracted from the biological sample, often human plasma, through techniques like protein precipitation using methanol. walshmedicalmedia.comresearchgate.net The extracted sample is then introduced into the LC system. Chromatographic separation is commonly achieved using a C18 column, such as a ZORBAX ECLIPSE XDB-C18 or a Phenomenex Luna C8 column. walshmedicalmedia.comresearchgate.net The mobile phase, which carries the sample through the column, is often a mixture of an aqueous component (like ammonium formate (B1220265) or potassium dihydrogen phosphate buffer) and an organic solvent (such as acetonitrile or methanol). walshmedicalmedia.comresearchgate.netjgtps.com
Following separation by LC, the eluent is introduced into the mass spectrometer. For opipramol, detection is typically performed in positive ion mode using multiple reaction monitoring (MRM). walshmedicalmedia.com This involves monitoring a specific precursor ion to product ion transition. For opipramol, a common transition monitored is m/z 364.30 → 171.20. walshmedicalmedia.com The high specificity of this detection method allows for accurate quantification even in complex biological samples.
Application of Deuterium-Labeled Opipramol Dihydrochloride as Internal Standard
To enhance the accuracy and precision of LC-MS/MS quantification, an internal standard (ISTD) is crucial. A deuterated analog of the analyte, such as opipramol-d4 (B1146734) dihydrochloride, is an ideal choice for an internal standard. veeprho.commedchemexpress.commedchemexpress.com Deuterium-labeled standards are chemically identical to the analyte but have a different mass due to the presence of deuterium (B1214612) atoms. medchemexpress.commedchemexpress.com
The use of a stable isotope-labeled internal standard like opipramol-d4 helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. veeprho.comlcms.cz Since the deuterated standard behaves almost identically to the non-labeled opipramol throughout the analytical process, any loss or variation in the analyte signal will be mirrored by a proportional change in the internal standard signal. This allows for a more accurate calculation of the analyte concentration. Opipramol-d4 is utilized as an internal standard in various research applications, including therapeutic drug monitoring and pharmacokinetic studies. veeprho.com
Method Validation According to Research Guidelines (e.g., ICH Guidelines)
The validation of analytical methods is a critical step to ensure their reliability, accuracy, and reproducibility. benthamopen.com Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines for method validation. innovareacademics.inich.org These guidelines outline the parameters that need to be evaluated to demonstrate that an analytical method is suitable for its intended purpose. researchgate.netinnovareacademics.inich.org Key validation parameters include linearity, range, precision, accuracy, limit of detection, limit of quantification, specificity, and robustness. researchgate.netbenthamopen.cominnovareacademics.in
Linearity and Range Validation
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. benthamopen.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. sps.nhs.uk
For opipramol dihydrochloride, various studies have established linearity over different concentration ranges depending on the analytical technique and intended application. For instance, an RP-HPLC method showed linearity in the concentration range of 10-35 μg/mL with a correlation coefficient (R²) of 0.998. researchgate.net Another study using RP-UFLC demonstrated linearity for opipramol in a different range. researchgate.net A UV-spectrophotometric method established a linearity range of 5-30 µg/ml with a correlation coefficient (R²) of 0.999. jgtps.com In an LC-MS/MS method for a related compound using opipramol as an internal standard, the calibration curve was linear over a concentration range of 0.1 to 100.1 ng/mL. walshmedicalmedia.com
Table 1: Linearity and Range Data for Opipramol Dihydrochloride Analysis
| Analytical Method | Concentration Range | Correlation Coefficient (R²) | Reference |
| RP-HPLC | 10-35 μg/mL | 0.998 | researchgate.net |
| UV-Spectrophotometry | 5-30 µg/ml | 0.999 | jgtps.com |
| HPTLC | 100-600 ng/band | Not specified | researchgate.net |
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. benthamopen.com
For opipramol analysis, precision is often evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jgtps.com One study reported that the %RSD values for both intraday and interday precision for opipramol dihydrochloride were less than 2%. jgtps.com Another HPLC method for opipramol in human plasma demonstrated precision better than 9% and inaccuracy less than 8%. nih.gov Accuracy is often assessed through recovery studies. For example, a study on this compound found mean recoveries in the range of 100.23-101.81%. researchgate.net Another study reported accuracy determined by recovery studies to be between 99.75-100.54%. jgtps.com
Table 2: Precision and Accuracy Data for Opipramol Dihydrochloride Analysis
| Parameter | Finding | Reference |
| Intra-day and Inter-day Precision (%RSD) | < 2% | jgtps.com |
| Precision (in human plasma) | < 9% | nih.gov |
| Inaccuracy (in human plasma) | < 8% | nih.gov |
| Mean Recovery | 100.23-101.81% | researchgate.net |
| Accuracy (by recovery studies) | 99.75-100.54% | jgtps.com |
Limit of Detection and Limit of Quantification Studies
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. benthamopen.com The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. benthamopen.com
Different analytical methods exhibit varying LOD and LOQ values for opipramol dihydrochloride. An RP-HPLC method reported an LOD of 0.00842 μg/mL and an LOQ of 0.0255 μg/mL. researchgate.net A UV-spectrophotometric method found the LOD and LOQ to be 0.24 µg/ml and 0.74 µg/ml, respectively. jgtps.com A more sensitive HPLC method for opipramol in human plasma established a limit of quantitation of 250 pg/ml. researchgate.netnih.gov
Table 3: LOD and LOQ Data for Opipramol Dihydrochloride Analysis
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | 0.00842 μg/mL | 0.0255 μg/mL | researchgate.net |
| UV-Spectrophotometry | 0.24 µg/ml | 0.74 µg/ml | jgtps.com |
| HPLC (in human plasma) | Not specified | 250 pg/ml | researchgate.netnih.gov |
| RP-HPLC | 0.09 µg/ml | 0.3 µg/ml | jgtps.com |
Specificity and Robustness Evaluation
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. benthamopen.comich.org For opipramol, specificity is often demonstrated by showing that there is no interference from excipients in pharmaceutical formulations or from endogenous substances in biological samples. innovareacademics.in Stability-indicating methods, which can separate the drug from its degradation products, are a key aspect of specificity evaluation. researchgate.net
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. benthamopen.com For an HPLC method, robustness can be evaluated by varying parameters such as the mobile phase composition, pH, flow rate, and column temperature. researchgate.netbenthamopen.com The evaluation of robustness is crucial for ensuring that the method is reliable for routine use in different laboratories and under slightly different conditions. benthamopen.com
Stability-Indicating Analytical Methods for Opipramol Dihydrochloride
The development and validation of stability-indicating analytical methods are crucial for assessing the intrinsic stability of a drug substance and for monitoring its degradation under various environmental conditions. These methods are designed to separate the intact drug from its degradation products, allowing for accurate quantification of the drug and characterization of its stability profile. For Opipramol dihydrochloride, several analytical techniques have been employed to establish such methods, primarily focusing on chromatography and spectrophotometry.
Forced degradation studies are an integral part of developing stability-indicating methods. These studies involve subjecting the drug to stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic and alkaline), oxidation, thermal stress, and photolysis. The goal is to generate potential degradation products and ensure that the analytical method can effectively resolve them from the parent drug.
High-Performance Thin-Layer Chromatography (HPTLC)
A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method has been developed and validated for the estimation of Opipramol dihydrochloride in both bulk drug and tablet dosage forms. researchgate.net This method is valued for its simplicity, accuracy, and precision.
The HPTLC method utilized a mobile phase composed of Toluene: Methanol (7:3, v/v) and detection was carried out at a wavelength of 256 nm. researchgate.net The retention factor (Rf) for Opipramol dihydrochloride was determined to be 0.45 ± 0.006. researchgate.net The method demonstrated linearity in the concentration range of 100-600 ng/band. researchgate.net
Forced Degradation Studies using HPTLC:
The drug was subjected to various stress conditions to assess the method's stability-indicating capability. researchgate.net
Acid Hydrolysis: Treatment with acid resulted in a degradation product with an Rf of 0.58. researchgate.netresearchgate.net
Alkaline Hydrolysis: Under alkaline conditions, two degradation products were observed with Rf values of 0.23 and 0.56. researchgate.netresearchgate.net
Oxidative Degradation: Exposure to an oxidizing agent led to the formation of three degradation products with Rf values of 0.62, 0.70, and 0.73. researchgate.netresearchgate.net
Neutral Hydrolysis: Refluxing in neutral conditions for 72 hours resulted in 24.32% degradation and a degradation product with an Rf of 0.32. researchgate.net
Photodegradation: Exposure to UV light produced degradation products at Rf 0.29 and 0.63, while exposure to fluorescent light resulted in a degradation product at Rf 0.18. researchgate.net
Thermal Degradation: No degradation was observed when the drug was subjected to dry heat. researchgate.net
The successful separation of these degradation products from the parent drug confirms the stability-indicating nature of this HPTLC method. researchgate.net
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable technique for the analysis of pharmaceutical compounds. wisdomlib.org Several RP-HPLC methods have been developed for the determination of Opipramol dihydrochloride. jgtps.comresearchgate.net
One such method employed a mobile phase of acetonitrile and 0.1% orthophosphoric acid (80:20 v/v) with a Zorbax Eclipse Plus C18 column at a flow rate of 0.4 mL/min and UV detection at 480 nm. researchgate.net Another method utilized a mobile phase of acetonitrile and 10mM ammonium acetate (65:35% V/V) with an Inertsil column at a flow rate of 1.2 mL/min and UV detection at 254 nm, where the retention time for this compound was 5.572 min. researchgate.net
A stability-indicating RP-HPLC method was developed using a mobile phase of methanol and water, with detection at 256 nm. jgtps.com The retention time for Opipramol dihydrochloride was found to be approximately 3.5 minutes. jgtps.com This method showed linearity in the concentration range of 5-30 µg/ml. jgtps.com
Forced Degradation Studies using HPLC:
Forced degradation studies were conducted as per ICH guidelines, and it was found that the degradation product peaks did not interfere with the peak of the parent drug, confirming the method's stability-indicating properties. jgtps.com
UV-Spectrophotometry
A simple and sensitive stability-indicating UV-spectrophotometric method has also been developed for the estimation of Opipramol dihydrochloride. jgtps.com The determination was carried out at a wavelength of 256 nm over a concentration range of 5-30 µg/ml. jgtps.com This method also demonstrated that degraded products did not interfere with the estimation of the active drug. jgtps.com
Thermal Stability Analysis
The thermal stability of Opipramol dihydrochloride has been investigated using thermogravimetric and derivative thermogravimetric analysis. colab.ws The studies showed that the compound is stable up to 150 °C, after which it undergoes a significant mass loss. colab.ws Kinetic studies using methods like the isoconversional Friedman differential method and the Flynn–Wall–Ozawa integral method indicated a multi-stage decomposition process. colab.ws
Table of Research Findings on Stability-Indicating Methods for Opipramol Dihydrochloride
| Analytical Method | Mobile Phase/Solvent | Stationary Phase/Wavelength | Key Findings |
| HPTLC | Toluene: Methanol (7:3, v/v) | HPTLC plates, UV at 256 nm | Rf of Opipramol dihydrochloride: 0.45 ± 0.006. Successfully separated from degradation products formed under acidic, alkaline, oxidative, neutral, and photolytic stress. researchgate.net |
| RP-HPLC | Methanol: Water | C18 column, UV at 256 nm | Retention time: ~3.5 min. Linearity: 5-30 µg/ml. Degradation products did not interfere with the drug peak. jgtps.com |
| UV-Spectrophotometry | Methanol | - | λmax: 256 nm. Linearity: 5-30 µg/ml. Degraded products did not interfere with drug estimation. jgtps.com |
| Thermal Analysis | - | - | Stable up to 150 °C. Undergoes multi-stage decomposition at higher temperatures. colab.ws |
Future Directions and Emerging Research Avenues for Opipramol Dihydrochloride
Elucidating Unresolved Aspects of Opipramol (B22078) Dihydrochloride's Mechanism of Action
A significant unresolved aspect is the detailed interplay between sigma receptor activation and other neurotransmitter systems. For instance, opipramol has been shown to modulate the N-methyl-D-aspartate (NMDA) receptor complex. nih.govepha.health Research indicates it can attenuate responses mediated by the NMDA receptor, which may contribute to its neuroprotective properties observed in preclinical models of ischemia. nih.gov Further studies are needed to clarify the precise mechanisms of this modulation and its clinical relevance. The downregulation of sigma-2 sites, but not sigma-1 sites, after subchronic treatment suggests a specific role for sigma-2 receptors in its anxiolytic effects, which warrants more detailed exploration. nih.gov
Exploration of Novel Molecular Targets and Signaling Pathways Beyond Established Receptors
Future research should venture beyond the known receptor-binding profile of opipramol to uncover novel molecular targets and signaling pathways. Its action as a sigma receptor agonist suggests involvement in the modulation of intracellular calcium signaling, as sigma-1 receptors are known to play a key role in this process. wikipedia.orgnih.gov When activated by an agonist like opipramol, the sigma-1 receptor can translocate from the endoplasmic reticulum to other cellular areas, influencing neurotransmitter release. wikipedia.org The specifics of this translocation and its impact on various neuronal and non-neuronal cell types are yet to be fully mapped.
Furthermore, opipramol's influence on systems beyond the central nervous system is an emerging area of interest. For example, studies have shown that opipramol can inhibit insulin-induced lipogenesis in fat cells. researchgate.net It also exhibits antilipolytic properties and inhibits monoamine oxidase (MAO) activity in adipocytes. researchgate.netnih.gov These findings suggest a potential role for opipramol in modulating cellular metabolism and warrant further investigation into the underlying signaling pathways. Additionally, its interaction with ryanodine (B192298) receptors has been suggested to contribute to its effects against caffeine-induced seizures in animal models, opening another avenue for exploration. researchgate.net
Preclinical Research into Potential Broader Pharmacological Applications
The unique pharmacological profile of opipramol suggests its potential utility in a broader range of conditions beyond anxiety and depression. Preclinical studies have already provided evidence for several promising applications.
Neuropathic Pain
Given the role of sigma-1 receptors in pain modulation, there is a strong rationale for investigating opipramol in neuropathic pain models. ub.edunih.gov Selective sigma-1 receptor antagonists have shown efficacy in preclinical pain studies, suggesting that a sigma receptor agonist like opipramol might also have therapeutic potential in this area. ub.edu
Neurodegenerative Disorders
The neuroprotective effects of opipramol, demonstrated by its ability to protect against ischemia-induced neuronal loss in animal models, point towards its potential in neurodegenerative diseases. nih.govtorrentpharma.com This is further supported by the involvement of sigma-1 receptors in cellular survival and neuroprotection. nih.gov
Inflammatory Conditions
Recent research has highlighted the anti-inflammatory and antioxidant effects of opipramol. In a rat model of indomethacin-induced ulcers, opipramol demonstrated a significant antiulcer effect, which was associated with an increase in antioxidant levels and a decrease in markers of inflammation. researchgate.net These findings suggest a potential role for opipramol in treating inflammatory conditions, possibly including inflammatory bowel disease. biosynth.com
| Potential Broader Application | Supporting Preclinical Evidence | Key Receptors/Pathways Implicated |
|---|---|---|
| Neuropathic Pain | Efficacy of sigma-1 receptor ligands in preclinical pain models. ub.edu | Sigma-1 Receptors |
| Neurodegenerative Disorders | Protection against ischemia-induced neuronal loss in gerbils. nih.gov | Sigma-1 Receptors, NMDA Receptor Complex |
| Inflammatory Conditions | Anti-ulcer and antioxidant effects in a rat model. researchgate.net | Antioxidant Systems, Anti-inflammatory Pathways |
Development of Advanced Analytical Techniques for Opipramol Dihydrochloride (B599025) and its Metabolites
To gain a more comprehensive understanding of opipramol's pharmacokinetics and metabolism, the development of more advanced analytical techniques is crucial. While methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been used, there is a need for more sensitive and specific assays. nih.govresearchgate.net
The identification of previously unknown metabolites, such as an acetic acid derivative and opipramol-N-oxide, highlights the complexity of its metabolic pathways. nih.gov One of the major metabolites, the acetic acid metabolite, can significantly exceed the plasma concentration of the parent drug. nih.gov Therefore, developing techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could provide more detailed metabolic profiling. mdpi.com Furthermore, the development of biosensors or novel immunoassays with improved specificity for opipramol and its individual metabolites could enhance therapeutic drug monitoring and forensic analysis.
Integration of Computational Chemistry and Molecular Modeling in Opipramol Dihydrochloride Drug Discovery
Computational chemistry and molecular modeling offer powerful tools to accelerate research and development related to opipramol. tarosdiscovery.com These approaches can be instrumental in understanding its interaction with various receptors at a molecular level.
Molecular docking studies have already been employed to investigate the binding of opipramol to its target receptors. ua.ptnih.gov For example, a study showed that opipramol forms a stable complex with the P4502C9 enzyme, suggesting it could be an effective inhibitor. ua.ptnih.gov Further computational studies, such as molecular dynamics simulations, can provide insights into the conformational changes induced by opipramol binding and the subsequent activation or inhibition of the receptor.
These computational methods can also be used for de novo design and scaffold hopping to generate novel compounds with improved affinity, selectivity, and pharmacokinetic properties based on the opipramol structure. tarosdiscovery.com By integrating computational predictions with experimental validation, the process of discovering new therapeutic applications and optimizing lead compounds can be significantly streamlined.
| Computational Approach | Application in Opipramol Research | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting binding affinity and orientation at target receptors (e.g., sigma receptors, P450 enzymes). ua.ptnih.gov | Understanding structure-activity relationships, identifying key binding interactions. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of opipramol-receptor complexes over time. | Elucidating the mechanism of receptor activation/inhibition, understanding allosteric modulation. |
| Pharmacophore Modeling | Identifying the essential 3D features of opipramol required for biological activity. | Guiding the design of new molecules with similar or enhanced activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. | Predicting the activity of new opipramol analogs, optimizing for desired properties. |
Q & A
Q. What are the key crystallographic features of opipramol dihydrochloride, and how do they inform drug design?
Opipramol dihydrochloride crystallizes in an orthorhombic system (space group Pna2₁) with unit cell parameters a = 33.6581 Å, b = 9.4265 Å, and c = 6.8978 Å . The piperazine ring adopts a chair conformation, and protonation occurs at both nitrogen atoms. The three-dimensional network is stabilized via N–H⋯Cl, O–H⋯Cl, and C–H⋯Cl hydrogen bonds . These structural details are critical for understanding molecular packing and stability, which influence bioavailability and receptor interactions. Researchers should use single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL97 to validate structural models .
Q. How does opipramol dihydrochloride interact with sigma receptors, and what methodological approaches are used to assess selectivity?
Opipramol exhibits high affinity for sigma-1 and sigma-2 receptors, acting as an agonist, while antagonizing D2, 5-HT2, and H1 receptors . To evaluate selectivity, competitive radioligand binding assays using in vitro receptor preparations (e.g., rat brain homogenates) are recommended. For sigma receptor studies, ligands like [³H]-(+)-pentazocine (sigma-1) and [³H]-DTG (sigma-2) can quantify binding affinities (Kᵢ values) . Cross-reactivity with other receptors should be tested using parallel assays for dopamine, serotonin, and histamine receptors .
Q. What analytical methods are suitable for quantifying opipramol dihydrochloride in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) or mass spectrometry (LC-MS/MS) is widely used. For plasma samples, solid-phase extraction (SPE) with C18 columns improves recovery rates. Validation parameters (linearity, LOD/LOQ, precision) must adhere to ICH guidelines. Recent studies employ UPLC-QTOF-MS for enhanced sensitivity in detecting metabolites .
Advanced Research Questions
Q. How can discrepancies in reported receptor affinities of opipramol dihydrochloride be resolved?
Variations in affinity data (e.g., σ1 vs. σ2 receptor binding) often arise from differences in assay conditions (e.g., buffer pH, temperature) or tissue sources (human vs. rodent receptors). To reconcile contradictions:
- Standardize protocols using recombinant human receptors expressed in cell lines (e.g., HEK293).
- Apply computational docking (AutoDock Vina) to model ligand-receptor interactions and compare with experimental IC₅₀ values .
- Perform meta-analyses of published datasets to identify methodological outliers .
Q. What experimental strategies optimize the stability of opipramol dihydrochloride under oxidative degradation?
Opipramol degrades via C–C coupling and oxidation pathways under acidic conditions (e.g., in the presence of peroxydisulfate). To mitigate degradation:
Q. How do molecular conformation and hydrogen-bonding networks affect opipramol’s pharmacokinetics?
The chair conformation of the piperazine ring and extended hydrogen-bonding network (e.g., O–H⋯Cl interactions) reduce solubility but enhance membrane permeability. Researchers should:
Q. What are the implications of opipramol’s sigma receptor agonism in neuroplasticity studies?
Sigma-1 receptor activation modulates BDNF signaling and synaptic plasticity. To investigate:
- Use siRNA knockdown in neuronal cell lines (SH-SY5Y) to assess sigma-1-dependent neurite outgrowth.
- Combine electrophysiology (patch-clamp) with calcium imaging to study synaptic potentiation .
Data Contradiction Analysis
Q. Why do structural studies report conflicting conformations of opipramol’s dibenzazepine moiety?
Differences arise from crystallization solvents (polar vs. nonpolar) and temperature (e.g., 200 K vs. room temperature). For accurate comparisons:
Q. How to address variability in opipramol’s antidepressant efficacy across preclinical models?
Species-specific metabolism (e.g., CYP2D6 polymorphism in rodents) and behavioral test limitations (forced swim vs. tail suspension tests) contribute to variability. Solutions include:
- Using humanized CYP2D6 mouse models.
- Integrating transcriptomics (RNA-seq) to identify conserved pathways (e.g., mTOR signaling) .
Methodological Recommendations
- Crystallography : Refine SC-XRD data with SHELX97 and validate using R-factors (<0.05) and residual density maps .
- Receptor Studies : Normalize binding data to protein content (Bradford assay) and include positive controls (haloperidol for sigma receptors) .
- Degradation Analysis : Use EPR spectroscopy to detect free radicals in oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
